molecular formula C15H10BrF3O B1325419 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone CAS No. 898784-25-3

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone

Cat. No.: B1325419
CAS No.: 898784-25-3
M. Wt: 343.14 g/mol
InChI Key: PWNWUZHCJWRAIH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone is a specialized organic compound designed for research and development applications. As an acetophenone derivative featuring both bromophenyl and trifluoromethyl substituents, it serves as a versatile building block in organic synthesis . The α-hydrogens adjacent to the carbonyl group are amenable to bromination, a key transformation for creating reactive intermediates used in constructing more complex molecular architectures . The presence of the bromine atom and the electron-withdrawing trifluoromethyl group makes this compound particularly valuable in medicinal chemistry for the synthesis of potential pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive agents . Researchers utilize this compound under rigorous laboratory conditions to develop novel synthetic pathways and for the discovery of new chemical entities. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-6-4-10(5-7-13)8-14(20)11-2-1-3-12(9-11)15(17,18)19/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNWUZHCJWRAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642320
Record name 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID20642320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-25-3
Record name 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3’-trifluoromethylacetophenone typically involves the following steps:

    Bromination: The introduction of a bromine atom to the phenyl ring is achieved through electrophilic aromatic substitution. This can be done using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Structure and Molecular Formula

  • Molecular Formula : C15H12BrF3O
  • Molecular Weight : Approximately 365.16 g/mol

The compound features a bromine atom at the para position of the phenyl ring and a trifluoromethyl group attached to the acetophenone moiety, which significantly influences its chemical behavior.

Organic Synthesis

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for:

  • Formation of Complex Molecules : It can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in various coupling reactions and transformations .
  • Radical Cross-Electrophile Coupling : Recent studies have demonstrated its utility in sustainable radical approaches for cross-electrophile coupling reactions, leading to the formation of diverse organic products .

The compound has been studied for its potential biological activities, particularly in medicinal chemistry:

  • Anti-inflammatory Properties : Similar acetophenone derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, compounds with similar structures have demonstrated IC50 values indicative of potent COX-2 inhibition .
  • Anticancer Activity : Research indicates that derivatives of acetophenone can exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of this compound suggest it may also possess similar anticancer properties through mechanisms such as apoptosis induction .

Industrial Applications

In industrial settings, this compound is relevant for:

  • Agrochemical Production : It is an important intermediate in synthesizing agrochemicals such as trifluoxystrobin, which is used as a fungicide .
  • Dyes and Specialty Chemicals : The compound's unique properties make it suitable for producing dyes and other specialty chemicals used in various industries .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing anticancer agents derived from acetophenone derivatives highlighted the potential of this compound. The compound was tested against MCF-7 breast cancer cells, showing promising cytotoxic effects. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: COX-2 Inhibition Studies

Research evaluating COX-2 inhibitory activity among various acetophenone derivatives found that compounds structurally related to this compound exhibited significant inhibition ratios comparable to established anti-inflammatory drugs like indomethacin. This suggests a potential pathway for developing new anti-inflammatory agents based on this compound's framework .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3’-trifluoromethylacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to the compound’s ability to form strong interactions with these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Bromo-4'-methoxyacetophenone
  • Structure : Differs by replacing the 3'-trifluoromethyl group with a methoxy group at position 4'.
  • Use: Listed as an intermediate for manufacturing under controlled conditions .
4'-Methyl-3'-nitroacetophenone
  • Structure : Nitro and methyl groups replace bromine and trifluoromethyl.
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • Structure : Incorporates a 4-bromophenyl propan-3-one linked to an oxadiazole ring.
  • Activity : Exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The oxadiazole ring may enhance binding to inflammatory targets, a feature absent in the target compound.

Pharmacological Analogs

Pyridazin-3(2H)-one Derivatives (FPR Ligands)
  • Examples : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Activity: Acts as mixed FPR1/FPR2 ligands, inducing calcium mobilization and chemotaxis in human neutrophils . The acetophenone core in the target compound lacks the pyridazinone ring, which is critical for FPR receptor interaction.
2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone
  • Structure : Replaces the 4-bromophenyl group with a 4-trifluoromethylphenyl group and adds an imidazole moiety.
  • Synthesis: Derived from 2-bromo-4′-trifluoromethylacetophenone, highlighting the role of bromine in nucleophilic substitution reactions .

Physicochemical and Commercial Comparisons

Compound Key Groups Biological Activity Commercial Status Reference
2-(4-Bromophenyl)-3'-trifluoromethylacetophenone 4-Bromophenyl, 3'-CF₃ Not specified Discontinued (CymitQuimica), Available (AK Scientific)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-oxadiazole 4-Bromophenyl, oxadiazole 59.5% anti-inflammatory (20 mg/kg) Research compound
N-(4-Bromophenyl)-pyridazinone derivatives 4-Bromophenyl, pyridazinone FPR1/FPR2 agonism Experimental
2-Bromo-4'-methoxyacetophenone 4-Bromo, 4'-methoxy Intermediate Available (Kanto Reagents)

Key Research Findings and Implications

  • Anti-Inflammatory Potential: Oxadiazole-containing analogs (e.g., ) demonstrate efficacy close to indomethacin, suggesting that adding heterocyclic rings to bromophenyl acetophenones enhances anti-inflammatory activity . The target compound’s lack of such rings may limit similar applications.
  • Receptor Targeting: Pyridazinone derivatives () show specificity for FPR receptors, a trait dependent on their heteroaromatic cores.
  • Synthetic Utility: Bromine in the target compound facilitates substitution reactions, as seen in imidazole derivatization (). This reactivity is shared with other brominated acetophenones .

Biological Activity

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone is an organic compound characterized by its unique molecular structure, which includes a bromophenyl group and a trifluoromethyl substituent attached to an acetophenone framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Chemical Formula : C15H12BrF3O
  • Molecular Weight : 343.14 g/mol
  • Physical Properties : The compound exhibits distinct physical properties that vary based on purity and environmental conditions, making it of interest in pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances its ability to form strong interactions with these targets, influencing their activity and function. The exact mechanisms can vary depending on the biological context.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Preliminary studies suggest that this compound may demonstrate significant antibacterial activity against various pathogens.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
E. faecalis40-50 µg/mL
P. aeruginosa30 µg/mL
S. typhi25 µg/mL
K. pneumoniae35 µg/mL

These results indicate that the compound's MIC values are comparable to standard antibiotics like ceftriaxone, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Compounds similar to this one have shown promising results against different cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)
    • A549 (lung cancer)
Cell LineIC50 Value (µM)Mechanism of Action
MCF-77-20Induction of apoptosis and cell cycle arrest
PC-310-15Inhibition of angiogenesis
A5495-10Modulation of signaling pathways

The IC50 values indicate that the compound effectively inhibits cancer cell proliferation at micromolar concentrations, demonstrating its potential as an anticancer therapeutic agent .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various derivatives of acetophenone, including this compound. The findings revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development in antimicrobial therapies .

Study on Anticancer Effects

In another investigation focusing on breast cancer cells, the effects of this compound were assessed in vitro. Results indicated that treatment with this compound led to a notable decrease in cell viability and induced apoptosis, supporting its potential role in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Bromophenyl)-3'-trifluoromethylacetophenone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-bromobenzene derivatives and trifluoromethyl-containing acyl chlorides. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acyl chloride .
  • Temperature control : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation.
  • Solvent optimization : Use anhydrous dichloromethane or nitrobenzene to stabilize intermediates.
  • Yield enhancement : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and purify via column chromatography.
    • Data Validation : Compare melting points (mp) and spectroscopic data (e.g., IR ν(C=O) ~1680–1700 cm⁻¹) with literature values from analogous bromophenyl acetophenones .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • NMR analysis : Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid solvent-induced shifts. For ¹H-NMR, the trifluoromethyl group (CF₃) typically deshields adjacent protons, causing downfield shifts (~δ 7.8–8.2 ppm for aromatic protons) .
  • Contradiction resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and IR data. For example, discrepancies in aromatic proton splitting may arise from rotational isomerism; variable-temperature NMR can clarify this .
  • X-ray crystallography : If available, confirm molecular geometry using SHELX software for structure refinement .

Advanced Research Questions

Q. What strategies are effective for analyzing the regioselectivity of electrophilic substitutions in this compound?

  • Methodological Answer :

  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density distributions. The CF₃ group is electron-withdrawing, directing electrophiles to the para position relative to the bromophenyl group.
  • Experimental validation : Perform nitration or halogenation reactions and analyze products via LC-MS. For example, bromination with Br₂/FeBr₃ should favor the para position to the CF₃ group, confirmed by distinct isotopic patterns in HRMS (e.g., M⁺ at m/z 345.9874 for C₁₅H₉BrF₃O) .

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer :

  • Purity assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting mp. For example, a broad DSC peak may indicate solvent inclusion or polymorphic forms .
  • Solubility testing : Systematically test solvents (e.g., DMSO, THF, ethyl acetate) under controlled humidity/temperature. Note that the CF₃ group enhances solubility in polar aprotic solvents compared to non-fluorinated analogs .
  • Cross-lab validation : Collaborate with independent labs to reproduce results, ensuring standardized protocols (e.g., heating rate: 2°C/min for mp determination).

Q. What advanced techniques are recommended for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Catalyst screening : Test Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids. The bromophenyl group is a prime site for coupling, while the CF₃ group may require inert conditions to prevent defluorination .
  • Kinetic studies : Use in-situ IR or NMR to monitor reaction progress. For example, disappearance of the C-Br stretch (IR ~560 cm⁻¹) indicates successful coupling .
  • Product characterization : Employ X-ray photoelectron spectroscopy (XPS) to confirm C-Br bond cleavage and new C-C bond formation.

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 50–75%) may stem from trace moisture degrading Lewis acid catalysts. Use rigorous drying protocols for solvents and glassware .
  • Spectroscopic Artifacts : Residual solvents in NMR (e.g., CH₂Cl₂ at δ 5.32 ppm) can mask signals. Always reference solvent peaks and use deuterated solvents ≥99.8% purity .

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